molecular formula C21H17ClN2O3S B2558209 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acrylamide CAS No. 1421587-15-6

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acrylamide

Cat. No.: B2558209
CAS No.: 1421587-15-6
M. Wt: 412.89
InChI Key: GNROPBSWNUUINQ-VQHVLOKHSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C21H17ClN2O3S and its molecular weight is 412.89. The purity is usually 95%.
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Scientific Research Applications

Controlled Radical Polymerization

Controlled radical polymerization techniques have been applied to acrylamide derivatives to synthesize homopolymers with controlled molecular weights and narrow polydispersities. For example, homopolymers of a monosubstituted acrylamide having an amino acid moiety in the side chain were synthesized using reversible addition−fragmentation chain transfer (RAFT) polymerization. This process allowed for the creation of polymers with controlled molecular weight and enhanced isotacticity, which could be relevant for designing polymers with specific physical properties or biological activities (H. Mori, K. Sutoh, & T. Endo, 2005).

Antimicrobial and Antifungal Applications

Acrylate monomers and their polymers have shown potential in antimicrobial and antifungal applications. Novel acrylate monomers synthesized and polymerized demonstrated moderate to good antibacterial and antifungal activities. This suggests that similar acrylamide derivatives could be explored for their antimicrobial properties, offering a pathway to new materials for combating microbial infections (M. Saraei et al., 2016).

Antipathogenic Activity

The synthesis of new thiourea derivatives has been explored for their antipathogenic activity, especially against biofilm-forming bacteria. These derivatives have shown significant activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus. By analogy, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acrylamide could be investigated for its potential antipathogenic effects, contributing to the development of novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).

Antioxidant and Antitumor Activities

Compounds with acrylamide moieties have been evaluated for their antioxidant and antitumor activities. For instance, derivatives of 4-Benzylidene-2-(p-chlorophenyl)-4H-oxazol-5-one showed promising results against various cancer cell lines. This highlights the potential of acrylamide derivatives in cancer research, indicating that the specific compound may also possess valuable biological activities worth investigating (M. A. El-Moneim et al., 2011).

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S/c1-13-19(28-21(24-13)15-4-2-3-5-16(15)22)11-23-20(25)9-7-14-6-8-17-18(10-14)27-12-26-17/h2-10H,11-12H2,1H3,(H,23,25)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNROPBSWNUUINQ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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